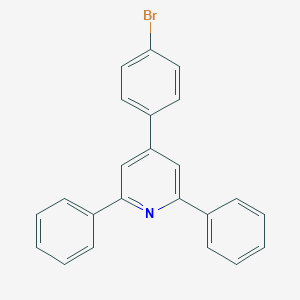
N-(2,5-difluorophenyl)-4-methylbenzamide
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “N-(2,5-difluorophenyl)-4-methylbenzamide” were not found, there are studies on the synthesis of related compounds. For instance, a study discusses the synthesis, characterization, and DNA binding interactions of novel bioactive copper (I) complexes .
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. Unfortunately, specific structural information for “N-(2,5-difluorophenyl)-4-methylbenzamide” is not available .
Chemical Reactions Analysis
The chemical reactions of “N-(2,5-difluorophenyl)-4-methylbenzamide” would depend on its specific molecular structure. A related study discusses the catalyzed reaction of isocyanates with water .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,5-difluorophenyl)-4-methylbenzamide” would depend on its specific molecular structure. Unfortunately, specific information on these properties is not available .
Safety And Hazards
Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. While specific safety data for “N-(2,5-difluorophenyl)-4-methylbenzamide” is not available, safety data for related compounds suggest that they can be harmful if swallowed, in contact with skin, or if inhaled .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,5-difluorophenyl)-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO/c1-9-2-4-10(5-3-9)14(18)17-13-8-11(15)6-7-12(13)16/h2-8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMQLRUREHYSDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-4-methylbenzamide | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



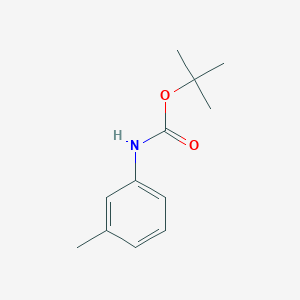

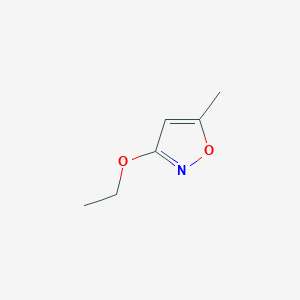

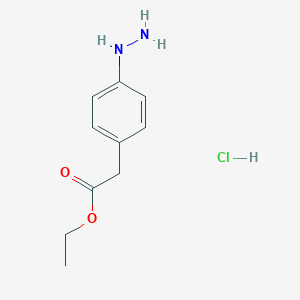

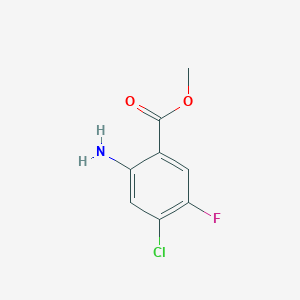

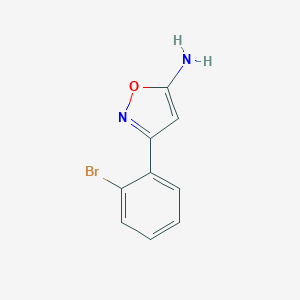
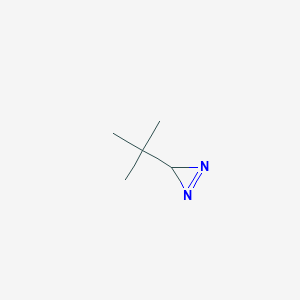
![Thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B172288.png)
